N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide
Description
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an isoquinoline moiety, and an oxolane group, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-18-14-3-2-4-15(13(14)5-7-19-18)20-17(24)16-10-23(22-21-16)9-12-6-8-26-11-12/h2-5,7,10,12H,6,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFFEGFQXTLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC=C2NC(=O)C3=CN(N=N3)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes methoxylation to introduce the methoxy group. The oxolane group is then attached through a nucleophilic substitution reaction. Finally, the triazole ring is formed via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The isoquinoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-(1-hydroxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide.
Reduction: Formation of N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)dihydrotriazole-4-carboxamide.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The isoquinoline moiety may interact with nucleic acids or proteins, affecting their function. The oxolane group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxamide can be compared with other compounds that have similar structural features:
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-sulfonamide: Contains a sulfonamide group, which may alter its reactivity and biological activity.
N-(1-methoxyisoquinolin-5-yl)-1-(oxolan-3-ylmethyl)triazole-4-thioamide: Features a thioamide group, potentially affecting its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
